Simazine

Overview

Description

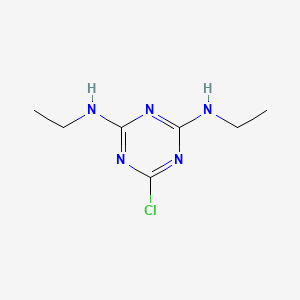

Simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide widely used in agriculture and non-agricultural settings for pre-emergent weed control . Its molecular formula is C₇H₁₂ClN₅, with a molecular weight of 201.657 g/mol . Structurally, this compound features a triazine ring substituted with chlorine and two ethylamino groups, contributing to its herbicidal activity and environmental persistence.

This compound has been detected in surface water and groundwater due to its moderate solubility (5 mg/L at 20°C) and mobility in soil .

Mechanism of Action

Target of Action

Simazine is a member of the triazine-derivative herbicides . Its primary targets are broad-leaved weeds and annual grasses . These plants are undesirable in cultivated fields and gardens, and this compound is used to control their growth .

Mode of Action

This compound acts by inhibiting photosynthesis . Photosynthesis is the process by which plants convert light energy, usually from the sun, into chemical energy that can be later released to fuel the organisms’ activities. By inhibiting this process, this compound prevents the plants from producing the energy they need to grow.

Biochemical Pathways

This compound affects the photosynthesis pathway in plants . It specifically inhibits the photosystem II (PSII) electron transport, disrupting the plant’s ability to produce ATP, the energy currency of the cell. This leads to the cessation of CO2 fixation, effectively starving the plant of energy .

Pharmacokinetics

In a study conducted on pregnant rats, this compound was administered via oral route at a dose of 10 mg/kg from day 15 to day 19 . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect explaining the low oral bioavailability . Blood exposure to parent compounds (this compound) was negligible (lower than 5%) compared to metabolite exposure .

Result of Action

The result of this compound’s action is the death of the targeted plants. After this compound application, weed seedlings may emerge from the soil, then turn yellow and die . This is due to the inhibition of photosynthesis, which starves the plants of the energy they need to grow .

Action Environment

This compound remains active in the soil for two to seven months or longer after application . Its effectiveness can be influenced by environmental factors such as soil type, temperature, and rainfall. For instance, this compound is sparingly soluble in water , which means its mobility and therefore its effectiveness can be affected by soil moisture levels. Furthermore, it’s worth noting that this compound is now banned in European Union states due to environmental concerns .

Biochemical Analysis

Biochemical Properties

Simazine is readily absorbed by plant roots . After entering plants, this compound acts by interfering with the enzyme systems responsible for the photolysis of water, thereby halting photosynthesis .

Cellular Effects

This compound modifies the growth, enzymatic processes, and photosynthesis in plants . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme systems in plants. It interferes with the photolysis of water, which is a crucial step in the photosynthesis process .

Temporal Effects in Laboratory Settings

This compound and its degradation products are environmentally persistent, remaining in soil after application for several months to many years .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

This compound is involved in the metabolic pathway of photosynthesis in plants. It interferes with the enzyme systems responsible for the photolysis of water .

Transport and Distribution

This compound is readily absorbed by plant roots and transported within the plant system .

Subcellular Localization

Given its role in interfering with photosynthesis, it can be inferred that this compound likely localizes to the chloroplasts, the site of photosynthesis in plant cells .

Biological Activity

Simazine is a triazine herbicide widely used in agriculture for weed control. Despite its effectiveness, this compound has raised significant concerns due to its potential biological activity and toxicity, particularly regarding endocrine disruption and reproductive health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on various biological systems, including in vitro studies, ecological impacts, and case studies.

This compound is part of the triazine family of herbicides, which function primarily by inhibiting photosynthesis in plants. Its chemical structure allows it to interfere with the electron transport chain in chloroplasts, leading to the death of target weeds. However, this compound's effects extend beyond its herbicidal properties, influencing various biological pathways in animals and humans.

Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C7H10ClN5S |

| Molecular Weight | 201.7 g/mol |

| Solubility | Moderately soluble in water |

| Environmental Half-Life | Varies (up to several months) |

Endocrine Disruption

This compound has been identified as an endocrine disruptor, which can interfere with hormonal functions in both wildlife and humans. Research indicates that this compound exposure can lead to reproductive disorders by affecting steroidogenesis and hormone levels.

In Vitro Studies

A study conducted on swine granulosa cells revealed that this compound at concentrations of 0.1 and 10 μM significantly increased cell viability and proliferation while impairing steroidogenesis, particularly increasing progesterone production without affecting estradiol levels . This suggests that this compound may promote certain reproductive functions while disrupting others.

Toxicological Effects

This compound has been associated with various toxicological effects across different species:

- Reproductive Toxicity : Studies have shown that this compound can reduce fertility in birds like quail and chickens . In rats, chronic exposure resulted in histopathological changes and endocrine disruptions .

- Developmental Toxicity : In animal models, this compound exposure during gestation led to embryolethality and developmental delays .

Case Study: Chronic Exposure in Rats

A two-year dietary exposure study on Sprague-Dawley rats indicated that this compound could induce mammary tumors specifically in females, highlighting a potential oncogenic risk . The study also noted thyroid dysfunctions at lower dose rates.

Ecological Impact

This compound's presence in aquatic environments poses risks to native species. A study assessing the ecological risk found concentrations ranging from 35 to 1150 ng/L in surface waters, indicating potential harmful effects on aquatic organisms . The herbicide's mobility in soil also raises concerns about groundwater contamination.

Table: Summary of Biological Effects of this compound

Scientific Research Applications

Agricultural Applications

Simazine is predominantly used as a herbicide to control annual broadleaf and grass weeds. Its applications extend across multiple crop types:

| Crop Type | Application |

|---|---|

| Corn | Pre-emergence herbicide |

| Citrus | Weed control |

| Apples, Grapes, Peaches | Selective weed management |

| Rangeland and Pasture | Non-selective weed control |

| Forestry | Conifer release herbicide |

In the United States, this compound is also utilized to manage algae in aquatic environments such as farm ponds and fish hatcheries .

Environmental Impact

Research indicates that this compound can significantly affect soil microbial communities. A study demonstrated that this compound application inhibits nitrification processes in agricultural soils, altering the structure of ammonia-oxidizing microbial communities . The following table summarizes findings related to this compound's impact on nitrification:

| This compound Concentration (μg g⁻¹) | Effect on Nitrification |

|---|---|

| 10 | Slight inhibition |

| 50 | Complete inhibition after 5 days |

The inhibition of nitrification can have broader implications for soil health and nutrient cycling, potentially affecting crop yields.

Toxicological Studies

This compound's safety profile has been scrutinized through various toxicological assessments. A long-term study involving Sprague-Dawley rats indicated that high doses of this compound led to significant health issues, including decreased body weight and increased incidences of mammary tumors . The following table outlines key findings from toxicological studies:

| Dose (mg/kg diet) | Observed Effects |

|---|---|

| 0 | Control group |

| 10 | No significant effects |

| 100 | Decreased survival rates |

| 1000 | Increased tumor incidence |

Case Study 1: Agricultural Soil Microcosms

A study conducted on agricultural soil microcosms demonstrated the effect of this compound on ammonia-oxidizing bacteria. The results indicated that this compound at a concentration of 50 μg g⁻¹ completely inhibited the nitrification process after five days. This finding raises concerns about the long-term sustainability of soil health when using this compound as a herbicide .

Case Study 2: Environmental Monitoring

Monitoring efforts in regions such as the Netherlands and parts of the United States have detected this compound residues in groundwater and surface waters, highlighting its potential for environmental contamination. These findings underscore the importance of managing this compound application rates to mitigate ecological risks .

Q & A

Q. How can researchers detect and quantify simazine residues in environmental samples with high precision?

Basic Research Question

To detect this compound in water or soil, solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) is widely used. For example, SPE columns packed with polystyrene-methacrylic acid/zirconium oxide composites achieve linear detection ranges of 1.0–5.0 μg/mL for this compound, with correlation coefficients (R²) exceeding 0.996 and relative standard deviations below 5.14% . Method validation should include calibration curves, spike-recovery tests, and cross-checking with fluorescence or mass spectrometry detectors for metabolites like cyanuric acid .

Q. What experimental design is recommended for assessing this compound's neurotoxic effects on dopaminergic systems in mammalian models?

Advanced Research Question

Studies on prepubertal rats (e.g., Sprague-Dawley strains) should include:

- Dosage tiers : 12.5, 50, and 200 mg/kg/day to capture dose-response relationships.

- Duration : 40-day exposure to cover critical developmental windows .

- Biomarkers : Measure striatal dopamine (DA), metabolites (DOPAC, HVA), and mRNA/protein levels of Nurr1, TH, DAT, and VMAT2 via HPLC and qRT-PCR .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., SNK-q) and report effect sizes (e.g., protein level reductions of 20–40% compared to controls) .

Q. How can the COP-Compost model be applied to simulate this compound degradation in contaminated soils?

Advanced Research Question

The COP-Compost model integrates microbial activity and physicochemical parameters:

- Calibration : Use experimental data on pyrene and this compound degradation rates to fit Monod kinetics with non-competitive substrate inhibition (e.g., inhibition constant ) .

- Sensitivity analysis : Test parameters like initial microbial biomass and oxygen levels, which may explain >50% variance in degradation efficiency .

- Validation : Compare simulated results with HPLC-measured residue data .

Q. How does cross-adaptation in soil microbial communities influence this compound persistence?

Advanced Research Question

Soils pre-exposed to atrazine show enhanced this compound mineralization due to shared metabolic pathways:

- Field data : this compound persistence decreases 1.4-fold in adapted soils, with mineralization rate constants () increasing 4.0-fold .

- Methodology : Conduct -simazine tracer studies to quantify mineralization rates and lag phases (typically 4.3-fold shorter in adapted soils) .

Q. How are species sensitivity distributions (SSDs) used to assess this compound's aquatic toxicity?

Basic Research Question

SSDs for vascular/non-vascular aquatic plants are constructed by:

- Data fitting : Use log-logistic distributions (AICc-optimized) to calculate hazard concentrations (e.g., HC = 1.2 µg/L) .

- Validation : Bootstrap goodness-of-fit tests () confirm model reliability .

- Application : Compare HC values with environmental concentrations to prioritize risk mitigation.

Q. What methodologies quantify this compound's impact on plant nitrogen metabolism?

Basic Research Question

Subtoxic this compound levels enhance nitrate reductase activity in plants (e.g., corn, rye):

- Experimental setup : Grow plants under suboptimal nitrate (e.g., 0.5 mM KNO) and measure enzyme activity via spectrophotometry .

- Protein analysis : Use Lowry assays or micro-Kjeldahl methods; this compound increases total protein per plant by 15–30% under low-nitrogen conditions .

Q. How is this compound's carcinogenic potential evaluated in regulatory frameworks?

Basic Research Question

The IARC classifies this compound as Group 3 ("not classifiable") due to insufficient evidence:

- Key studies : Negative results in micronucleus (mice) and sister chromatid exchange (human cells) assays .

- Data gaps : No long-term bioassays in mammals; prioritize in vitro genotoxicity tests (e.g., Ames test + comet assay) .

Q. What kinetic models describe microbial this compound degradation under inhibitory conditions?

Advanced Research Question

For Rhodococcus rhodochrous, apply Monod kinetics with non-competitive inhibition:

where and . Validate with respirometry and HPLC data .

Q. How do two-stage sorption models improve this compound transport predictions in soil?

Advanced Research Question

Nonlinear two-stage models reconcile lab-field discrepancies:

- Parameterization : Fit sorption isotherms to lab data (e.g., ) and incorporate rate-limited desorption .

- Validation : Compare simulated profiles with lysimeter data; RMSE improves by >50% vs. single-stage models .

Q. What experimental approaches study herbicide resistance evolution to this compound in weeds?

Advanced Research Question

For Senecio vulgaris populations:

- Field surveys : Collect samples from farms with 3+ years of this compound use; survival rates correlate with application history () .

- Heritability assays : Use selfing series to estimate broad-sense heritability () and identify resistant alleles .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

Simazine belongs to the chloro-$s$-triazine family, sharing structural similarities with atrazine (6-chloro-N-ethyl-N′-isopropyl-1,3,5-triazine-2,4-diamine) and propazine (6-chloro-N,N′-diisopropyl-1,3,5-triazine-2,4-diamine). Key differences include:

- Substituents : this compound has ethyl groups, whereas atrazine has ethyl and isopropyl groups, and propazine has two isopropyl groups .

- Retention Times : Chromatographic separation reveals distinct retention times:

Table 1: Chromatographic Retention Times

| Compound | HPLC Retention (min) | GC/FID Retention (min) |

|---|---|---|

| This compound | 3.41 | 23.66 |

| Atrazine | 3.91 | 23.88 |

| Propazine | 4.56 | 24.03 |

Environmental Behavior and Persistence

- Leaching Potential: this compound exhibits greater vertical mobility than atrazine, leaching up to 40 cm in soil compared to atrazine’s 20 cm .

- Adsorption: this compound’s nonpolar nature makes it susceptible to competition with low-molecular-weight natural organic matter (NOM) for activated carbon adsorption sites, unlike polar herbicides (e.g., asulam) .

- Degradation : Photocatalytic degradation of this compound yields intermediates like 6-hydroxy-simazine (m/z = 202) through hydroxylation and dechlorination pathways .

Table 2: Environmental Persistence Comparison

| Herbicide | Soil Persistence (Days) | Leaching Depth (cm) |

|---|---|---|

| This compound | ~184 | 40 |

| Atrazine | ~184 | 20 |

| Metolachlor | ~380 | 30 |

Toxicological and Health Impacts

- Clastogenicity: At 4 ppb, this compound causes chromosomal damage comparable to atrazine at 3 ppb, suggesting similar genotoxic thresholds .

Agricultural and Microbial Interactions

Detection and Analytical Methods

- Immunosensors: Atrazine antibodies cross-react with this compound at 90%, limiting selectivity in triazine detection .

- Surface-Enhanced Raman Spectroscopy (SERS) : this compound and atrazine show identical SERS spectra on Au substrates but distinct profiles on Ag due to adsorption geometry differences (N3 vs. N5 binding) .

Table 4: SPR Immunosensor Reactivity

| Compound | Reactivity (%) |

|---|---|

| Atrazine | 100 |

| This compound | 90 |

| Atrazine-desethyl | 40 |

| Carbaryl | 12 |

Properties

IUPAC Name |

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5, Array | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021268 | |

| Record name | Simazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder. | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302 | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9) | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve | |

CAS No. |

122-34-9 | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Simazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simazine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | simazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Simazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG0C34SMY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F | |

| Record name | SIMAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SIMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SIMAZINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1028 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.